molecular formula C17H21N3O3 B5312228 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide

3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide

Cat. No. B5312228
M. Wt: 315.37 g/mol
InChI Key: APSMWQOWEIONBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide, also known as DAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds called dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide involves its inhibition of DPP-4, an enzyme that breaks down incretin hormones. By inhibiting DPP-4, 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide has been shown to have several biochemical and physiological effects in the body. These include increased insulin secretion, decreased glucagon secretion, improved glycemic control, and reduced inflammation. 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide has also been shown to have beneficial effects on cardiovascular health, including reduced risk of heart failure and improved endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide in lab experiments is its specificity for DPP-4 inhibition. This allows researchers to study the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide. These include further exploration of its effects on cardiovascular health, investigation of its potential for use in combination with other diabetes medications, and examination of its effects on other physiological processes beyond glycemic control. Additionally, there is a need for further research on the safety and efficacy of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide in different patient populations.
In conclusion, 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide for use in treating diabetes and other physiological conditions.

Synthesis Methods

The synthesis of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide involves the reaction of 2-(2,6-dimethylphenoxy)nicotinic acid with N-((tert-butoxycarbonyl)amino)-3-hydroxypropan-1-amine, followed by removal of the protecting group to yield the final product. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide works by inhibiting the breakdown of incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes mellitus.

properties

IUPAC Name

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-5-3-6-12(2)15(11)23-17-13(7-4-8-19-17)10-20-16(22)14(21)9-18/h3-8,14,21H,9-10,18H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMWQOWEIONBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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